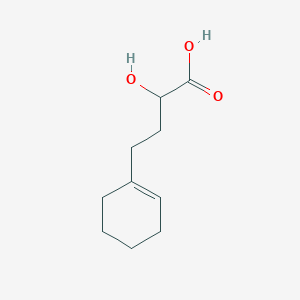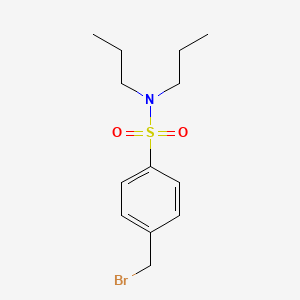![molecular formula C22H44N6O12 B13847844 3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)
3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B is a derivative of kanamycin B, an aminoglycoside antibiotic. This compound is known for its antibacterial properties and is used to treat various bacterial infections. It is particularly effective against Gram-negative and Gram-positive bacteria, as well as mycoplasma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B involves the modification of kanamycin B. The process typically includes the attachment of the (S)-4-amino-2-hydroxybutyryl group to the kanamycin B molecule. This modification can be achieved through enzymatic or chemical methods. One common approach is the use of glycosyltransferase enzymes to facilitate the attachment of the amino-hydroxybutyryl group.
Industrial Production Methods
Industrial production of this compound involves fermentation processes using Streptomyces kanamyceticus, the bacterium that naturally produces kanamycin. The fermentation broth is then subjected to various purification steps to isolate and purify the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products. Substitution reactions can produce a variety of derivatives with different functional groups attached .
Scientific Research Applications
3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B has several scientific research applications, including:
Chemistry: Used as a model compound to study aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Mechanism of Action
The mechanism of action of 3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B involves binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site in the 16S rRNA, leading to the misreading of t-RNA and the inhibition of protein synthesis. As a result, the bacterium is unable to synthesize proteins vital to its growth, ultimately leading to its death .
Comparison with Similar Compounds
Similar Compounds
Kanamycin A: Another aminoglycoside antibiotic with similar antibacterial properties but different structural modifications.
Gentamicin: A related aminoglycoside antibiotic with a broader spectrum of activity.
Tobramycin: Similar in structure and function but with different clinical applications.
Uniqueness
3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B is unique due to its specific structural modification, which enhances its antibacterial activity and reduces its susceptibility to certain resistance mechanisms. This makes it a valuable compound in the fight against antibiotic-resistant bacteria .
Properties
Molecular Formula |
C22H44N6O12 |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
(2S)-4-amino-N-[(1S,2R,3R,4S,5R)-5-amino-2-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H44N6O12/c23-2-1-8(30)20(36)28-7-3-6(25)18(39-22-16(34)11(26)13(31)10(5-29)38-22)17(35)19(7)40-21-12(27)15(33)14(32)9(4-24)37-21/h6-19,21-22,29-35H,1-5,23-27H2,(H,28,36)/t6-,7+,8+,9-,10-,11+,12-,13-,14-,15-,16-,17-,18+,19-,21-,22-/m1/s1 |
InChI Key |
PVBBKYXEGIKPOB-SORJYZOUSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)N)O)OC3C(C(C(C(O3)CO)O)N)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-Hydroxy-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]-trimethylazanium;chloride](/img/structure/B13847788.png)









![(S)-1-(5-((2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)ethan-1-one](/img/structure/B13847837.png)
